2,2-Dimethylbutan-1-amine hydrochloride

Übersicht

Beschreibung

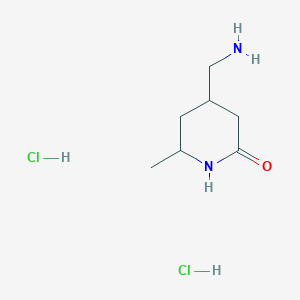

2,2-Dimethylbutan-1-amine hydrochloride is a chemical compound with the CAS Number: 123291-55-4 . It has a molecular weight of 137.65 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of this compound involves the reaction with N-ethyl-N,N-diisopropylamine and O-(7-azabenzotriazol-1-yl)-n,n,n’,n’-tetramethyluronium hexafluoro-phosphate in N,N-dimethyl-formamide at 20℃ . The reaction is carried out under an inert atmosphere for 3 hours .Molecular Structure Analysis

The InChI code for this compound is1S/C6H15N.ClH/c1-4-6(2,3)5-7;/h4-5,7H2,1-3H3;1H . This code represents the molecular structure of the compound. Chemical Reactions Analysis

Amines such as this compound can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Also, they can react with acid chlorides to form amides .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point range of 253-255°C . The compound is stable under normal temperatures and pressures.Wissenschaftliche Forschungsanwendungen

Synthesis of Taurine Derivatives

The "safety-catch" principle was applied to protect sulfonic acids, leading to a new method for the synthesis of taurine derivatives. 2,2-Dimethylbutan-1-amine hydrochloride played a role in the protection and subsequent reaction steps, demonstrating its utility in the development of protected derivatives of taurine. This method showcases the chemical's versatility in the synthesis of biologically relevant compounds, potentially applicable to a wide range of sulfonic acid-containing molecules (Seeberger et al., 2007).

Novel Synthesis Pathways

The substance has been used in innovative synthesis pathways, such as the one-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles from 4-chloro-2,2-dimethylbutanal in water. This process highlights the compound's role in creating new, potentially pharmaceutically relevant structures in an environmentally friendly manner, emphasizing its significance in green chemistry applications (D’hooghe et al., 2009).

Transition State Synthon for Medicinal Chemistry

This compound has been involved in the synthesis of protected 2-aminocyclobutanone as a modular transition state synthon, useful for accessing cyclobutanone-containing lead inhibitors. This underscores its role in medicinal chemistry, particularly in the development of enzyme inhibitors that target serine proteases and metalloproteases, crucial for drug discovery and development (Mohammad et al., 2020).

Catalytic Applications

The compound has been instrumental in the development of novel chiral palladacycle catalysts for asymmetric reactions, showcasing its utility in catalysis. This application is critical for the synthesis of chiral molecules, which are important in various fields, including pharmaceuticals and materials science (Yap et al., 2014).

Microbial Synthesis of Chiral Amines

This compound has been used in the microbial synthesis of chiral amines, employing the (R)-specific transamination activity of Arthrobacter sp. This biocatalytic application highlights the compound's role in the environmentally friendly production of chiral amines, crucial for the synthesis of active pharmaceutical ingredients (Iwasaki et al., 2005).

Safety and Hazards

The compound has been classified with the signal word 'Warning’ . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Wirkmechanismus

Target of Action

The primary targets of 2,2-Dimethylbutan-1-amine hydrochloride As an amine derivative , it may interact with various biological targets such as enzymes, receptors, or other proteins.

Mode of Action

The exact mode of action of This compound Amines, in general, can react with aldehydes and ketones to form imine derivatives . This reaction involves the nitrogen atom in the amine acting as a nucleophile, attacking the carbonyl carbon in the aldehyde or ketone . The reaction is acid-catalyzed and reversible .

Biochemical Pathways

The specific biochemical pathways affected by This compound The formation of imines from amines and aldehydes or ketones is a common reaction in organic chemistry . This reaction could potentially affect various biochemical pathways, particularly those involving aldehydes, ketones, or imines.

Result of Action

The molecular and cellular effects of This compound The formation of imines from amines and aldehydes or ketones can result in the creation of new compounds with different properties . These new compounds could potentially have various effects at the molecular and cellular level.

Eigenschaften

IUPAC Name |

2,2-dimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-4-6(2,3)5-7;/h4-5,7H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIKVHBXVZVPUSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501347242 | |

| Record name | 2,2-Dimethylbutan-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

123291-55-4 | |

| Record name | 2,2-Dimethylbutan-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501347242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethylbutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(butan-2-yl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2531963.png)

![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2531970.png)

![5-[(1-Phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2531971.png)

![Ethyl 2-[(3-nitrobenzoyl)amino]acetate](/img/structure/B2531972.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2531982.png)